molecular formula C7H6ClN3 B2585796 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 83472-65-5

5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B2585796
CAS No.: 83472-65-5
M. Wt: 167.6
InChI Key: MEMSMUXNPZZHAZ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 83472-65-5) is a high-value nitrogen-containing heterocyclic compound serving as a versatile building block in organic synthesis and medicinal chemistry research . With a molecular formula of C7H6ClN3 and a molecular weight of 167.60 g/mol , this compound is characterized for its role as a critical intermediate in the development of novel active pharmaceutical ingredients (APIs) and other fine chemicals . Researchers utilize this compound primarily as a precursor for the synthesis of more complex molecules. Its structure, featuring an imidazo[4,5-b]pyridine scaffold, is of significant interest in drug discovery . The chloro and methyl substituents at the 5- and 3-positions, respectively, offer distinct sites for further functionalization through various cross-coupling and substitution reactions, making it a versatile scaffold for constructing chemical libraries. This product is offered with a guaranteed purity of >95% to >99% and is accompanied by comprehensive analytical data, including HPLC, GCMS, and NMR (1H, 13C) for quality assurance . It is essential to handle this material in accordance with its safety data sheet (SDS), as it may cause skin, eye, and respiratory irritation . This chemical is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-chloro-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-9-5-2-3-6(8)10-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMSMUXNPZZHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83472-65-5
Record name 5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine
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Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can have different biological activities and applications .

Scientific Research Applications

Pharmacological Applications

1. Cancer Research

5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit potent dual inhibition of Aurora-A and FLT3 kinases, which are crucial in cancer cell proliferation. The compound has been tested against human colon carcinoma cells with notable results, exhibiting a growth inhibition concentration (GI50) of 2.30 μM . This suggests its potential as a targeted therapy in oncology.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit inflammatory responses in human retinal pigment epithelial cells, particularly in conditions mimicking retinal ischemia. The mechanism involves the modulation of transcription factors such as Nrf2 and NF-κB, which are pivotal in regulating oxidative stress and inflammation . This positions this compound as a candidate for treating inflammatory diseases.

3. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antifungal properties. Studies have reported fungicidal activities against pathogens like Puccinia polysora and Rhizoctonia solani, with efficacy rates between 30% and 85% at concentrations of 500 mg/mL . This highlights its potential application in agricultural settings as a fungicide.

Synthetic Approaches

The synthesis of this compound typically involves cyclization reactions using various catalysts. Recent advancements have introduced more efficient synthetic routes that enhance yield and purity. For example, refluxing reactions with triethyl orthoformate have been documented to produce high yields of the compound .

Case Study 1: Anticancer Efficacy

A study focused on the dual inhibition properties of imidazo[4,5-b]pyridine derivatives demonstrated their effectiveness against acute myeloid leukemia (AML) cells. The compound exhibited an IC50 value of 0.162 μM against FLT3, showcasing its potential as a therapeutic agent for AML treatment .

Case Study 2: Anti-inflammatory Mechanism

In another study examining the anti-inflammatory capabilities of the compound, it was shown to significantly reduce the activation of NF-κB in response to oxidative stress induced by obesity-related factors. This suggests that it may be beneficial in managing obesity-related inflammatory conditions .

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer ResearchPotent dual inhibition of Aurora-A/FLT3; GI50 = 2.30 μM
Anti-inflammatoryInhibition of NF-κB; reduces oxidative stress in retinal cells
Antimicrobial ActivityEffective against Puccinia polysora and Rhizoctonia solani

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine Cl (C5), CH₃ (N3) C₈H₈ClN₃ Moderate lipophilicity (XLogP3: 2.1)
6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine Cl (C6), CF₃ (C2) C₇H₄ClF₃N₃ Enhanced electrophilicity due to CF₃
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine Cl (C5), CH₃ (C2) C₈H₈ClN₃ Similar lipophilicity (Similarity: 0.78)
7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine Cl (C6), NH₂ (C7) C₆H₅ClN₄ ALK inhibitor (IC₅₀: <10 nM)

Key Observations :

  • Positional Chlorination: Chlorine at C5 (as in the target compound) vs. C6 (e.g., 7-amino-6-chloro analogue) significantly alters biological activity. The 6-chloro derivative shows potent inhibition of anaplastic lymphoma kinase (ALK), while the 5-chloro variant lacks this activity due to steric and electronic mismatches in kinase binding pockets .
  • Substituent Effects: A methyl group at N3 (target compound) vs.

Key Observations :

  • Diaryl Derivatives : Substitution with aryl groups at C2 and C3 (e.g., 2,3-diaryl derivatives) confers dual anticancer and anti-inflammatory activity, likely through interactions with COX-2 and apoptosis pathways .
  • Carcinogenic vs. Therapeutic Profiles: PhIP, a structurally related heterocyclic amine, induces colon tumors via microsatellite instability, whereas synthetic derivatives (e.g., ALK inhibitors) are designed to minimize off-target DNA interactions while maximizing kinase selectivity .

Key Observations :

  • Regioselectivity : Alkylation reactions (e.g., ethyl 2-bromoacetate) on imidazo[4,5-b]pyridine often lead to mixtures of N3- and N4-substituted products, complicating purification .
  • Functional Group Stability : Electrophilic substituents (e.g., nitro groups) improve reactivity but may reduce metabolic stability in vivo .

Biological Activity

5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazopyridine family, characterized by its unique heterocyclic structure. This compound has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4ClN, with a molecular weight of 153.57 g/mol. The compound features an imidazole ring fused with a pyridine moiety, which significantly influences its biological properties. The substitution pattern on the imidazole ring is crucial for its interaction with biological targets, impacting its pharmacokinetic profile and biological activity.

The primary mechanism of action for this compound involves its role as a positive allosteric modulator of GABAA_A receptors. This modulation enhances the inhibitory effects of GABA in the central nervous system, which may contribute to anxiolytic and anticonvulsant effects. Additionally, related compounds have demonstrated interactions with various enzymes and proteins, influencing cellular signaling pathways and gene expression .

Biological Activities

This compound exhibits a range of biological activities:

  • Antitumor Activity : Compounds within the imidazopyridine class have shown significant antiproliferative effects against various cancer cell lines. For instance, amidino-substituted derivatives demonstrated notable antitumor properties by intercalating into DNA and inhibiting cell proliferation .
  • Antibacterial Activity : Research indicates that imidazo[4,5-b]pyridine derivatives possess antibacterial properties. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antiviral Activity : Some derivatives have exhibited antiviral activity against specific viral strains, highlighting their potential in treating viral infections .
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antitumor Studies : A study evaluated various imidazopyridine derivatives for their antiproliferative effects on human cancer cell lines. Results indicated that certain derivatives had GI50_{50} values lower than 0.2 μM against colon carcinoma cells, suggesting potent antitumor activity .
  • GABAA_A Receptor Modulation : Research demonstrated that this compound acts as a positive allosteric modulator at GABAA_A receptors, enhancing GABAergic transmission in neuronal cultures. This property suggests potential applications in treating anxiety disorders and epilepsy .
  • Antibacterial Efficacy : In vitro assessments revealed that derivatives showed significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating their potential as new antibacterial agents .

Data Table: Summary of Biological Activities

Activity Type Effect MIC/GI50 Values References
AntitumorInhibition of cancer cell proliferationGI50 < 0.2 μM
AntibacterialActivity against Gram-positive bacteriaMIC = 3.12 - 12.5 μg/mL
AntiviralPotential inhibition of viral replicationTBD
Anti-inflammatoryReduction in inflammatory markersTBD

Q & A

Q. What are the established synthetic routes for 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, and what intermediates are critical?

Methodological Answer: The synthesis typically involves cyclization of substituted pyridine derivatives with appropriate reagents. For example, hydrogenation of ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate with Raney nickel followed by cyclization using ethyl orthoformate and concentrated HCl has been attempted, though challenges in displacing the chloro group were noted . Alternative approaches include 1,3-dipolar cycloaddition reactions, such as reacting alkynyl intermediates with azides under reflux conditions (e.g., benzyl azide in ethanol for 72 hours) to form triazole-substituted derivatives . Key intermediates include pyridine-2,3-diamine derivatives and halogenated precursors.

Q. How can structural confirmation of this compound and its derivatives be achieved?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation, providing precise bond lengths, angles, and dihedral angles (e.g., planar imidazo[4,5-b]pyridine systems with phenyl ring deviations up to 86°) . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C spectra to confirm substituent positions and ring systems.
  • UV/Vis : λmax values (e.g., 244 nm and 286 nm) for electronic structure analysis .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.

Q. What strategies optimize solubility and stability of this compound in aqueous buffers?

Methodological Answer: Due to limited aqueous solubility (~0.25 mg/mL in PBS), dissolve the compound first in DMF and dilute with buffer (e.g., 1:1 DMF:PBS for ~0.5 mg/mL solubility). Avoid long-term storage of aqueous solutions (>24 hours) to prevent degradation. For biological assays, ensure residual organic solvent is <1% to minimize physiological interference .

Q. How does the chloro substituent at the 5-position influence nucleophilic substitution reactions?

Methodological Answer: The chloro group’s reactivity is context-dependent. For example, treatment with NaOMe in refluxing PrOH failed to displace the chloro group, highlighting its stability under basic conditions, likely due to electron-withdrawing effects from the imidazo ring . However, hydrazinolysis with anhydrous hydrazine and HCl successfully displaced it, suggesting acid-mediated activation . Always assess electronic effects (e.g., ring conjugation) and steric hindrance when designing substitution reactions.

Advanced Research Questions

Q. How can researchers reconcile unexpected stability of the chloro group during synthetic modifications?

Methodological Answer: Electronic stabilization via resonance or inductive effects from the fused imidazo[4,5-b]pyridine system may reduce chloro group reactivity. To overcome this:

  • Activation strategies : Use strong nucleophiles (e.g., hydrazine) or acidic conditions to protonate the ring and enhance leaving-group ability .
  • Protecting groups : Introduce electron-withdrawing groups (e.g., ethoxycarbonyl) to destabilize the chloro group temporarily .
  • Computational modeling : Calculate charge distribution (e.g., DFT) to predict reactive sites .

Q. What methodologies are recommended for designing biologically active derivatives of this compound?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents at the 2-, 3-, and 7-positions. For example, phenyl or triazole groups at the 2-position enhance anticancer activity .
  • Biological assays : Test derivatives against target enzymes (e.g., CYP1A2 for mutagenicity studies ) or in cytotoxicity screens (e.g., MTT assays).
  • Metabolic profiling : Identify glucuronide conjugates or hydroxylated metabolites using LC-MS to assess bioactivation pathways .

Q. How can computational modeling predict the electronic effects of substituents on reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density at reactive sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA for mutagenicity studies ).
  • QSAR models : Correlate substituent parameters (e.g., Hammett constants) with experimental reactivity or bioactivity data .

Q. What experimental approaches analyze the mutagenic potential of this compound?

Methodological Answer:

  • Ames test : Use Salmonella strains (e.g., TA98) to detect frameshift mutations induced by metabolites like N-hydroxylated derivatives .
  • CYP1A2 inhibition assays : Monitor the formation of genotoxic HONH-PhIP analogs via LC-MS .
  • DNA adduct detection : Employ 32P^{32}P-postlabeling or mass spectrometry to identify covalent DNA modifications .

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